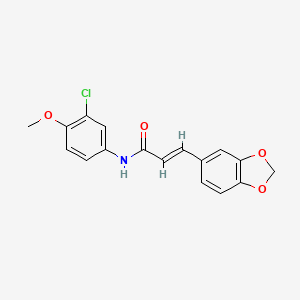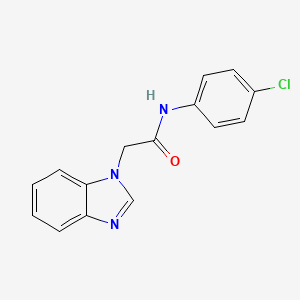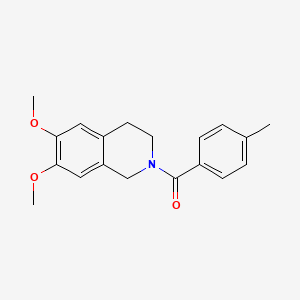
6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline (DMBM-THIQ) is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of isoquinoline derivatives and has been shown to possess a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that the compound exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. The compound has also been extensively studied, and its biological activities are well-characterized. However, one limitation of 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Direcciones Futuras
There are several future directions for research on 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of new analogs of the compound with improved biological activities. Another area of interest is the study of the compound's potential use in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to establish the long-term safety and efficacy of 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline in humans.
Conclusion:
In conclusion, 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound possesses anti-inflammatory, anti-cancer, and anti-tumor properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While the compound has several advantages for lab experiments, its long-term safety and efficacy have not been fully established, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-4-6-14(7-5-13)19(21)20-9-8-15-10-17(22-2)18(23-3)11-16(15)12-20/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMQUWJZEFFCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5762684.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)
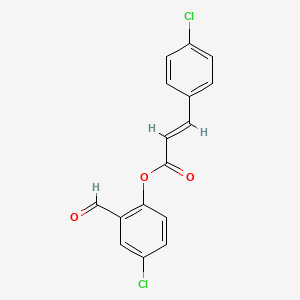
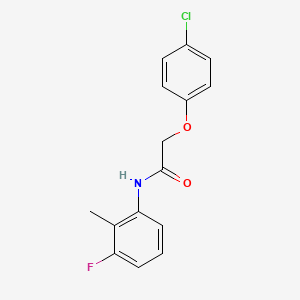
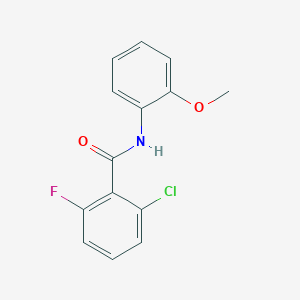
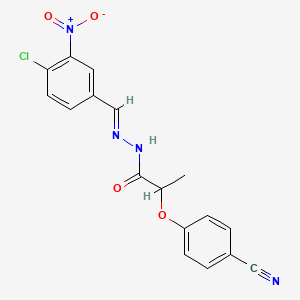
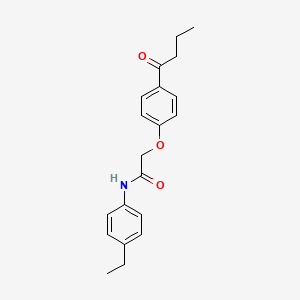
![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)
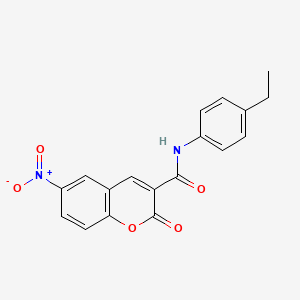
![4-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methyl-4-nitrobenzoate](/img/structure/B5762771.png)
![4-[(2-ethoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5762774.png)
![1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5762776.png)
